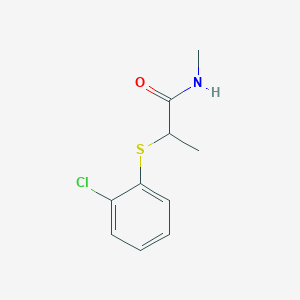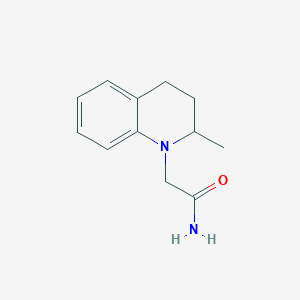![molecular formula C17H14FN3O2 B7516240 4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FOXY, and it belongs to the class of benzimidazole derivatives. FOXY is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用机制
FOXY binds to the ATP-binding site of CK2, which inhibits its activity. CK2 is a serine/threonine protein kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY leads to the disruption of these processes, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
FOXY has been shown to have several biochemical and physiological effects. In cancer cells, FOXY induces apoptosis and inhibits cell proliferation. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs. In addition, FOXY has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines. FOXY has also been studied for its potential neuroprotective effects and has been shown to protect against neurotoxicity in animal models.
实验室实验的优点和局限性
FOXY has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy. However, FOXY has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. FOXY also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on FOXY. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of FOXY's potential therapeutic applications in other diseases, such as inflammation and neurodegenerative diseases. Additionally, the combination of FOXY with other chemotherapy drugs could be explored further to enhance its effectiveness in cancer treatment. Finally, the development of more effective delivery systems for FOXY could improve its bioavailability and effectiveness in vivo.
合成方法
The synthesis of FOXY involves the condensation of 4-fluoro-2-nitroaniline with 2-phenyl-1,3-oxazol-4-ylmethanol, followed by the reduction of the resulting nitro compound with iron powder in acetic acid. The final step involves the reaction of the resulting amine with 4-fluorobenzenecarboxylic acid chloride in the presence of triethylamine.
科学研究应用
FOXY has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in several types of cancer, and its inhibition by FOXY has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
属性
IUPAC Name |
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-6-12(7-9-14)16(19)21-23-11-15-10-22-17(20-15)13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVUKCPUACFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CON=C(C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CO/N=C(/C3=CC=C(C=C3)F)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)






![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)

